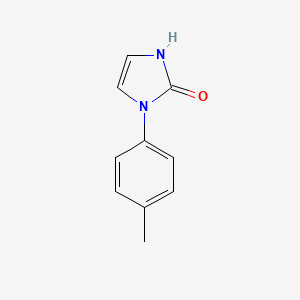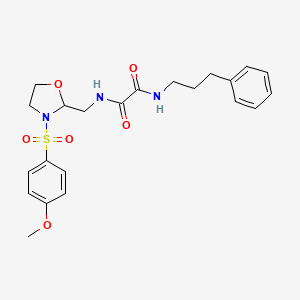
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a prodrug that is converted to its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it inhibits the function of the electron transport chain in the mitochondria, leading to oxidative stress and cell death. This mechanism is similar to the mechanism by which the pesticide rotenone and the recreational drug MDA (3,4-methylenedioxyamphetamine) cause Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. In addition, this compound has been shown to cause oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro, possibly by inhibiting protein kinases involved in cancer cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide in lab experiments is that it can induce Parkinson's disease-like symptoms in animal models, which can help to advance our understanding of the disease and to develop new treatments. However, one limitation of using this compound is that it is a neurotoxin that can cause irreversible damage to dopaminergic neurons, which can make it difficult to study the long-term effects of the disease.
Orientations Futures
There are several future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, including:
1. Developing new treatments for Parkinson's disease that target the oxidative stress and inflammation caused by this compound.
2. Investigating the role of protein kinases in cancer cell signaling pathways using this compound as a tool.
3. Developing new methods for synthesizing this compound that are more efficient and cost-effective.
4. Studying the long-term effects of this compound on dopaminergic neurons to better understand the pathogenesis of Parkinson's disease.
Méthodes De Synthèse
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is synthesized by the reaction of 2-(5-methylthiophen-2-yl)ethanamine and 3-(phenylthio)propanoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Applications De Recherche Scientifique
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In neuroscience, this compound has been used to induce Parkinson's disease-like symptoms in animal models, which has helped to advance our understanding of the disease and to develop new treatments. In cancer research, this compound has been used as a tool to study the role of protein kinases in cancer cell signaling pathways.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)12-18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQUOVQQEAMGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCSC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)


![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)
![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)

